Cas no 85118-01-0 (3,4-Difluorobenzyl bromide)

3,4-Difluorobenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 4-(Bromomethyl)-1,2-difluorobenzene
- 3,4-Difluorobenzylbromide
- 3,4-DIFLUORBENZYLBROMID
- 3,4-Difluoro Bromine Benzyl
- 3,4-DIFLUORO-BROMOBENZYL
- 4-(BROMOMETHYL)-1,2-DIFLUORO-BENZENE
- ALPHA-BROMO-3,4-DIFLUOROTOLUEN
- alpha-Bromo-3,4-difluorotoluene
- BENZENE, 4-(BROMOMETHYL)-1,2-DIFLUORO-
- α-Bromo-3,4-difluorotoluene
- 3,4-Difluorobenzyl Bromide
- 4-(Bromomethyl)-1,2-difluorobenzene (ACI)
- 1-Bromomethyl-3,4-difluorobenzene
- Q-101447
- MFCD00009889
- EINECS 285-653-1
- 4-(Bromomethyl)-1,2-difluorobenzene #
- NS00066344
- AS-14508
- .alpha.-Bromo-3,4-difluorotoluene
- SCHEMBL118519
- 4-bromomethyl-1,2-difluorobenzene
- 3,4-difluoro-benzylbromide
- D2627
- AC-9738
- AKOS000123044
- 3,4 difluorobenzyl bromide
- F2190-0299
- 3,4-difluoro-benzyl bromide
- EN300-12402
- 3,4-di-fluorobenzyl bromide
- DTXSID70234239
- DB-024269
- 85118-01-0
- 3, 4-difluorobenzyl bromide
- 3,4-difluro benzyl bromide
- 3,4-Difluorobenzyl bromide, 98%
- 3,4-Difluorobenzyl bromide
-
- MDL: MFCD00009889
- Inchi: 1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
- InChI Key: JJIFTOPVKWDHJI-UHFFFAOYSA-N
- SMILES: FC1C(F)=CC(CBr)=CC=1
- BRN: 742578
Computed Properties
- Exact Mass: 205.95400
- Monoisotopic Mass: 205.954269
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 1.618 g/mL at 25 °C(lit.)
- Boiling Point: 61°C/4mmHg(lit.)
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.526(lit.)
- PSA: 0.00000
- LogP: 2.85970
- Solubility: Not determined
- Sensitiveness: Lachrymatory
3,4-Difluorobenzyl bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H335
- Warning Statement: P261,P280,P305+P351+P338-P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-36/37
- Safety Instruction: S23-S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Packing Group:III
- PackingGroup:III
- Safety Term:8
- HazardClass:8
- Risk Phrases:R34
3,4-Difluorobenzyl bromide Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,4-Difluorobenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044844-5g |
4-(Bromomethyl)-1,2-difluorobenzene |
85118-01-0 | 98% | 5g |
¥93.00 | 2024-07-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2627-25G |
3,4-Difluorobenzyl Bromide |
85118-01-0 | >98.0%(GC) | 25g |
¥560.00 | 2024-04-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001148-5g |
3,4-Difluorobenzyl Bromide |
85118-01-0 | ≥96% | 5g |
¥63.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D002B-5g |
3,4-Difluorobenzyl bromide |
85118-01-0 | 98% | 5g |
¥70.0 | 2023-04-08 | |
Enamine | EN300-12402-0.1g |
4-(bromomethyl)-1,2-difluorobenzene |
85118-01-0 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044844-25g |
4-(Bromomethyl)-1,2-difluorobenzene |
85118-01-0 | 98% | 25g |
¥214.00 | 2024-07-28 | |
Enamine | EN300-12402-2.5g |
4-(bromomethyl)-1,2-difluorobenzene |
85118-01-0 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
TRC | D451008-2.5g |
3,4-Difluorobenzyl bromide |
85118-01-0 | 2.5g |
$64.00 | 2023-05-18 | ||
Life Chemicals | F2190-0299-0.25g |
3,4-Difluorobenzyl bromide |
85118-01-0 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
Ambeed | A448637-25g |
4-(Bromomethyl)-1,2-difluorobenzene |
85118-01-0 | 96% | 25g |
$119.0 | 2025-02-21 |
3,4-Difluorobenzyl bromide Production Method
Production Method 1
1.2 30 min, 60 °C
Production Method 2
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
3,4-Difluorobenzyl bromide Raw materials
3,4-Difluorobenzyl bromide Preparation Products
Additional information on 3,4-Difluorobenzyl bromide
Comprehensive Overview of 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0): Properties, Applications, and Industry Insights
3,4-Difluorobenzyl bromide (CAS No. 85118-01-0) is a versatile fluorinated organic compound widely utilized in pharmaceutical, agrochemical, and material science research. Its molecular structure, featuring difluorobenzyl and bromide functional groups, makes it a critical intermediate for synthesizing complex molecules. With the growing demand for fluorine-containing compounds in drug discovery, this compound has gained significant attention due to its unique reactivity and stability under various conditions.
The compound’s CAS number 85118-01-0 is a key identifier for researchers sourcing high-purity reagents. Recent trends in AI-driven chemical research and green chemistry have amplified interest in 3,4-Difluorobenzyl bromide, as scientists explore sustainable synthesis routes and computational modeling to optimize its applications. Searches for "fluorobenzyl bromide derivatives" and "difluorobenzyl bromide uses" have surged, reflecting its relevance in modern organic chemistry.
In pharmaceutical applications, 3,4-Difluorobenzyl bromide serves as a building block for active pharmaceutical ingredients (APIs). Its electron-withdrawing fluorine atoms enhance the bioavailability and metabolic stability of drug candidates, aligning with the industry’s focus on precision medicine. Additionally, its role in cross-coupling reactions and nucleophilic substitutions makes it invaluable for constructing heterocyclic frameworks.
From an industrial perspective, the compound’s compatibility with flow chemistry and catalytic processes addresses the need for scalable and cost-effective production. Environmental concerns have also driven innovations in waste reduction and solvent-free synthesis, where 3,4-Difluorobenzyl bromide is often highlighted in case studies. Queries like "safe handling of benzyl bromides" and "difluorobenzyl bromide solubility" underscore user interest in practical guidelines.
Emerging applications in electronic materials, such as organic semiconductors and liquid crystals, further expand the compound’s utility. Researchers are investigating its incorporation into photoactive polymers and OLED components, capitalizing on the fluorine effect to tune material properties. This aligns with the global push toward renewable energy technologies and smart materials.
Quality control and analytical characterization of 3,4-Difluorobenzyl bromide are critical, with techniques like HPLC, NMR, and mass spectrometry ensuring batch consistency. Suppliers often emphasize high-purity grades (≥98%) to meet stringent research standards, a topic frequently searched alongside "CAS 85118-01-0 suppliers." Regulatory compliance, particularly REACH and GMP certifications, is another key consideration for buyers.
In summary, 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0) bridges multiple scientific disciplines, driven by its structural versatility and alignment with industry 4.0 trends. As computational chemistry and automated synthesis advance, this compound will likely remain at the forefront of innovation, answering pressing questions in life sciences and advanced materials.
85118-01-0 (3,4-Difluorobenzyl bromide) Related Products
- 1807939-67-8((1S)-3-Methyl-1-{1,2,4triazolo4,3-apyridin-3-yl}butan-1-amine Dihydrochloride)
- 2228373-60-0(2-2-(1H-pyrazol-1-yl)ethylcyclopropane-1-carboxylic acid)
- 1019096-95-7(1-(4-phenylpiperazin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one)
- 1187929-22-1(c-Pyrazolo-1,5-apyridin-7-yl-methylamine Dihydrochloride)
- 338794-83-5(N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide)
- 2091933-49-0(1-Butanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-3-methyl-)
- 217457-67-5(rac-(4aR,8aR)-decahydroisoquinolin-8a-ol)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1369403-02-0(methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate)
- 954223-20-2(3-(2,4-Dimethylphenoxy)azetidine)

